

Tripeptide-8: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Tripeptide-8*

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Abstract

Tripeptide-8 is a synthetic lipopeptide that has emerged as a significant modulator of skin inflammation. Structurally, it is composed of a tripeptide with the amino acid sequence Histidine-D-Phenylalanine-Arginine, conjugated to palmitic acid. This modification enhances its lipophilicity and subsequent penetration through the skin barrier. Its primary mechanism of action involves the competitive inhibition of α -melanocyte-stimulating hormone (α -MSH) binding to the Melanocortin 1 Receptor (MC1R), a key regulator of skin inflammation and pigmentation. By antagonizing MC1R, **Tripeptide-8** effectively downregulates the production of pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF- α). This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and the underlying signaling pathways of **Tripeptide-8**. Detailed experimental protocols for key in vitro and ex vivo assays are provided to facilitate further research and development.

Chemical Structure and Properties

Tripeptide-8 is a well-defined synthetic molecule with the IUPAC name N-[(2S)-1-[[[(2R)-1-[[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexadecanamide[1]. Its structure is characterized by the attachment of a C16 fatty acid (palmitic acid) to the N-terminus of the tripeptide HFR (His-D-Phe-Arg).

Physicochemical Properties

A summary of the key physicochemical properties of **Tripeptide-8** is presented in Table 1. The palmitoyl moiety significantly influences its solubility, rendering it soluble in polar organic solvents and aqueous solutions, while being insoluble in non-polar solvents.

Property	Value	Reference
Molecular Formula	C ₃₇ H ₆₁ N ₉ O ₄	[1][2]
Molecular Weight	695.94 g/mol	[2]
Appearance	White to off-white powder	
Solubility	Soluble in water (≥5 mg/mL), ethanol, and DMSO. Insoluble in chloroform.	
pKa (Predicted)	13.34 ± 0.46	
Density (Predicted)	1.20 ± 0.1 g/cm ³	

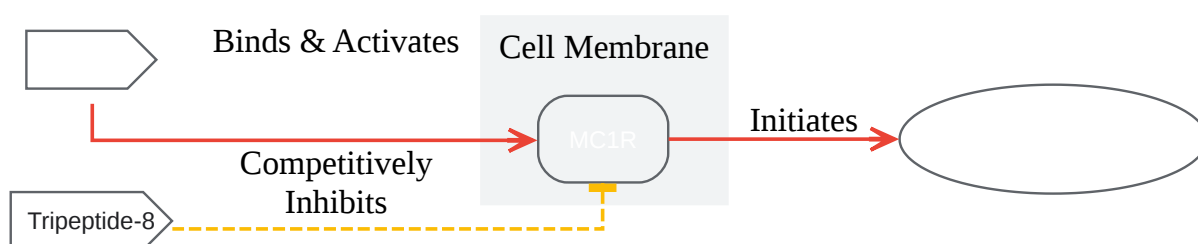
Table 1: Physicochemical Properties of **Tripeptide-8**

Biological Properties and Mechanism of Action

Tripeptide-8 exhibits potent anti-inflammatory and skin-soothing properties, primarily through its interaction with the Melanocortin 1 Receptor (MC1R).

MC1R Competitive Inhibition

Tripeptide-8 acts as a competitive antagonist at the MC1R, effectively blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH)[3]. This inhibitory action is central to its anti-inflammatory effects. Unlike α-MSH, which can have both pro- and anti-inflammatory effects depending on the context, **Tripeptide-8** appears to primarily function by dampening inflammatory signaling cascades initiated by MC1R activation.



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Figure 1: Competitive inhibition of α -MSH binding to MC1R by **Tripeptide-8**.

Downregulation of Pro-inflammatory Cytokines

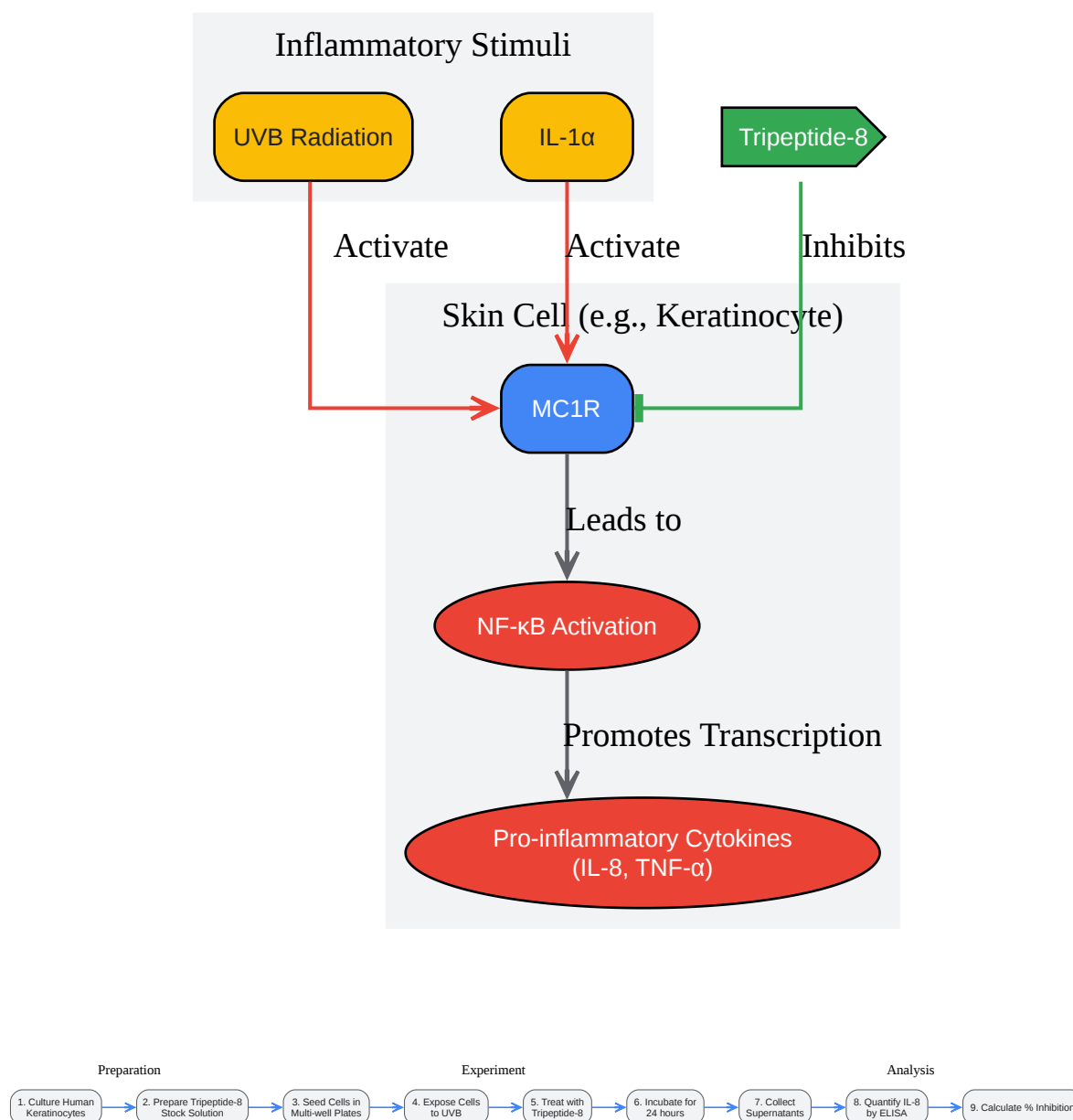
By inhibiting MC1R signaling, **Tripeptide-8** effectively reduces the production and release of key pro-inflammatory cytokines. In vitro studies have demonstrated its ability to significantly inhibit IL-8 production in UVB-irradiated human keratinocytes and IL-1 α -stimulated human dermal fibroblasts[4]. Furthermore, it has been shown to reduce the release of TNF- α . This downregulation of inflammatory mediators is a cornerstone of its skin-soothing effects.

Attenuation of Neurogenic Inflammation

Tripeptide-8 has also been shown to mitigate the effects of substance P, a neuropeptide that plays a crucial role in neurogenic inflammation by inducing vasodilation and increasing vascular permeability, leading to redness and edema[4]. Ex vivo studies on skin explants have demonstrated that **Tripeptide-8** can significantly reduce edema and the size of dilated capillaries induced by substance P[4].

Signaling Pathway

The anti-inflammatory effects of **Tripeptide-8** are mediated through the modulation of downstream signaling pathways upon its binding to MC1R. Inflammatory stimuli, such as UV radiation or pro-inflammatory cytokines, typically lead to the activation of transcription factors like NF- κ B, which in turn promotes the expression of inflammatory genes. By competitively inhibiting the MC1R, **Tripeptide-8** is believed to interfere with this cascade, leading to a reduction in the transcription of pro-inflammatory cytokines like IL-8 and TNF- α .



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